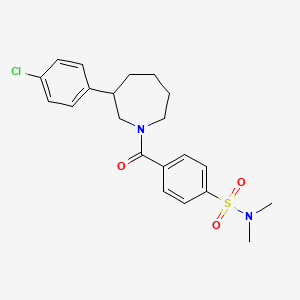

4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

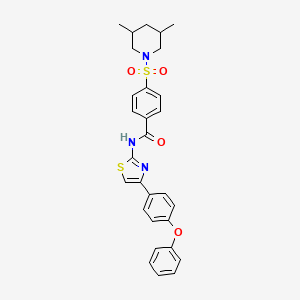

4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress and anxiety responses.

Aplicaciones Científicas De Investigación

Docking Studies and Molecular Structure Analysis

Research has explored the docking studies and crystal structure of tetrazole derivatives, including compounds with structural motifs similar to the target molecule. Such studies are crucial for understanding how these compounds interact with biological targets, such as enzymes. For instance, the study by Al-Hourani et al. (2015) demonstrated the crystal structure of tetrazole derivatives and their potential as COX-2 inhibitors through molecular docking studies, highlighting their significance in drug design and development (Al-Hourani et al., 2015).

Synthesis and Reactivity of Sulfonamide Derivatives

Another area of interest is the synthesis and reactivity of sulfonamide derivatives. Sapegin et al. (2018) investigated the ring-forming cascade reactions leading to polycyclic oxazepine-based sulfonamides, showcasing their application as carbonic anhydrase inhibitors. This study indicates the potential of sulfonamide derivatives in therapeutic contexts, offering insights into their chemical reactivity and application in creating pharmacologically active molecules (Sapegin et al., 2018).

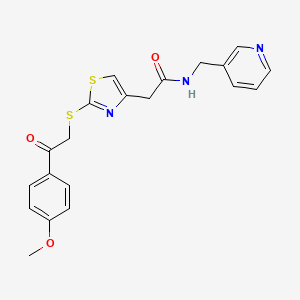

Photochemical Reactions and Molecular Interactions

The generation and reactivity of cations through photolysis, as explored by Guizzardi et al. (2001), provide a basis for understanding the photochemical behavior of chloroaniline derivatives. Such studies are crucial for elucidating the mechanisms of photoinduced reactions and their implications for chemical synthesis and environmental chemistry (Guizzardi et al., 2001).

Kinetic Investigations and Molecular Electronics

The research on the synthesis, molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of sulfonamide derivatives by Rublova et al. (2017) illustrates the significance of understanding the structural and electronic properties of such compounds. This knowledge is instrumental in designing molecules with desired reactivity and properties for applications in molecular electronics and material science (Rublova et al., 2017).

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)azepane-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-23(2)28(26,27)20-12-8-17(9-13-20)21(25)24-14-4-3-5-18(15-24)16-6-10-19(22)11-7-16/h6-13,18H,3-5,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMNOFNXSIRDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)

![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)